![molecular formula C14H10N4OS3 B2504125 N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-72-4](/img/structure/B2504125.png)
N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules to achieve the desired structure. In the context of the compound "N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine," although not directly synthesized in the provided papers, we can infer from related work that such a compound would likely be synthesized through a series of reactions involving heterocyclic amines and possibly through the functionalization of thiazole derivatives. For instance, the synthesis described in the first paper involves diazotisation of amino-tetrahydrobenzo[b]thiophene derivatives and coupling with aromatic and heterocyclic amines, followed by air oxidation in the presence of cupric acetate . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and coupling partners.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of multiple heterocyclic rings, including a benzo[d]thiazole, a thiophene, and an oxadiazole. These rings are known for their electronic properties and can impart significant chemical stability and potential biological activity to the molecule. The presence of nitrogen and sulfur atoms within these rings suggests potential sites for further chemical modification or interaction with biological targets. The structure elucidation of similar compounds is typically achieved using techniques such as NMR, IR, MS, and HRMS, as mentioned in the second paper for a different set of compounds .
Chemical Reactions Analysis
The compound "this compound" contains functional groups that could participate in various chemical reactions. The thiazole and thiophene rings could undergo electrophilic substitution reactions, while the oxadiazole ring could be involved in nucleophilic substitution reactions. The presence of the amine group also opens up possibilities for reactions such as acylation or alkylation. The synthesis of related compounds, as described in the papers, involves reactions with amines and triphosgene in the presence of a base , suggesting that similar conditions could be used to modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings and the sulfur-containing methylthio group would contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents versus water. The presence of the amine group could lead to the formation of salts with acids, which might alter the compound's solubility and stability. The compound's melting point, boiling point, and stability would be determined by the strength of the intermolecular forces, such as hydrogen bonding and pi-pi interactions, which are common in aromatic heterocycles. The compound's spectral properties, such as UV-Vis absorbance and fluorescence, would be influenced by the conjugated system of the heterocycles, as would be its potential biological activity, which could be assessed through assays like those described for antimicrobial activity and cytotoxicity against cancer cell lines .
Scientific Research Applications
Synthesis and Characterization
- Innovative Synthesis Methods: Research has been conducted on the synthesis of thiazole and related compounds using various methods. For example, Paepke et al. (2009) discussed the synthesis of 1,3,4-oxadiazoles and their further transformation into thiazoles, providing insights into their structural analysis through X-ray diffraction studies, highlighting the innovative approaches to synthesizing these compounds (Paepke, Reinke, Peseke, & Vogel, 2009).
Antimicrobial and Antifungal Applications
- Antifungal Activity: A study by Nimbalkar et al. (2016) on the synthesis of oxadiazole-thiones and their antifungal evaluation against several human pathogenic fungal strains showcased the potential of these compounds in antifungal applications. The compounds exhibited promising antifungal activity, indicating their usefulness in developing new antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).
Anticancer Activity
- Anticancer Potential: Research has identified various derivatives of benzothiazole and thiophene compounds with significant anticancer activity. For instance, Ravinaik et al. (2021) explored the synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against multiple cancer cell lines. This study demonstrates the compounds' effectiveness in inhibiting cancer cell growth, showcasing their potential as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS3/c1-20-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(19-13)10-3-2-6-21-10/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKUIUDHUUNIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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